1-(2-Chloro-8-methylquinolin-3-yl)-n-(2-methoxybenzyl)methanamine
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Overview
Description
1-(2-Chloro-8-methylquinolin-3-yl)-n-(2-methoxybenzyl)methanamine is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-8-methylquinolin-3-yl)-n-(2-methoxybenzyl)methanamine typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinoline Core: Starting with a suitable aniline derivative, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.
Chlorination: Introduction of the chlorine atom at the 2-position can be achieved using chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Alkylation: The 8-methyl group can be introduced via alkylation reactions using methylating agents like methyl iodide (CH3I).
Methanamine Introduction:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-8-methylquinolin-3-yl)-n-(2-methoxybenzyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-8-methylquinolin-3-yl)-n-(2-methoxybenzyl)methanamine would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes or receptors, and modulate their activity. The pathways involved might include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Quinacrine: Another antimalarial drug with structural similarities.
Uniqueness
1-(2-Chloro-8-methylquinolin-3-yl)-n-(2-methoxybenzyl)methanamine is unique due to its specific substitution pattern, which might confer distinct biological activities or chemical properties compared to other quinoline derivatives.
Properties
Molecular Formula |
C19H19ClN2O |
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Molecular Weight |
326.8 g/mol |
IUPAC Name |
N-[(2-chloro-8-methylquinolin-3-yl)methyl]-1-(2-methoxyphenyl)methanamine |
InChI |
InChI=1S/C19H19ClN2O/c1-13-6-5-8-14-10-16(19(20)22-18(13)14)12-21-11-15-7-3-4-9-17(15)23-2/h3-10,21H,11-12H2,1-2H3 |
InChI Key |
BIJAOQYRAOVSTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)Cl)CNCC3=CC=CC=C3OC |
Origin of Product |
United States |
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